![molecular formula C17H21N3O3S B4179201 N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)alaninamide](/img/structure/B4179201.png)
N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)alaninamide
Overview
Description
N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)alaninamide, also known as MMSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMSA is a derivative of alanine, an amino acid that plays a crucial role in protein synthesis.
Scientific Research Applications
N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)alaninamide has been found to have potential applications in various fields of scientific research. One of the most significant applications of N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)alaninamide is in the development of new drugs. N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)alaninamide has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. It has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new painkillers.
Mechanism of Action
The mechanism of action of N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)alaninamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the synthesis of DNA and RNA, thereby preventing the growth and proliferation of cancer cells. N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)alaninamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)alaninamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)alaninamide has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new painkillers.
Advantages and Limitations for Lab Experiments
One of the main advantages of N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)alaninamide is its potential applications in the development of new drugs. However, there are several limitations associated with the use of N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)alaninamide in lab experiments. One of the main limitations is its low solubility in water, which makes it difficult to administer in vivo. Another limitation is its potential toxicity, which requires careful monitoring and dosage control.
Future Directions
There are several future directions for the research on N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)alaninamide. One of the most significant directions is the development of new drugs based on N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)alaninamide. Researchers are currently exploring the potential applications of N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)alaninamide in the treatment of various types of cancer and inflammatory diseases. Another direction is the exploration of the mechanism of action of N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)alaninamide, which could lead to the development of more effective drugs.
Conclusion:
In conclusion, N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)alaninamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)alaninamide involves the reaction of 4-methylbenzenesulfonyl chloride with N-(4-pyridinylmethyl)-L-alanine methyl ester in the presence of triethylamine. N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)alaninamide has been found to have potential applications in the development of new drugs, particularly in the treatment of cancer and inflammatory diseases. While N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)alaninamide has several advantages, there are also several limitations associated with its use in lab experiments. Nevertheless, N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)alaninamide remains a promising compound for future research and development.
properties
IUPAC Name |
2-(4-methyl-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-13-4-6-16(7-5-13)20(24(3,22)23)14(2)17(21)19-12-15-8-10-18-11-9-15/h4-11,14H,12H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYAIVPELNBRJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(C)C(=O)NCC2=CC=NC=C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N-(pyridin-4-ylmethyl)alaninamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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